7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, including antifungal, anticancer, and kinase inhibition properties.
Synthesis Analysis
The synthesis of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with different esters, such as acetoacetate esters, malonate esters, or acetylenedicarboxylate ester, followed by chlorination to introduce the 7-chloro substituent . Another approach includes the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by treatment with POCl3 to yield the 7-chloro derivative, which can then be further reacted with various nucleophiles to introduce different substituents at the 7-position .
Molecular Structure Analysis
The molecular structure of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives can be characterized by various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system, providing insights into the spatial arrangement of the substituents around the pyrazolo[1,5-a]pyrimidine core .
Chemical Reactions Analysis
The reactivity of the 7-chloro group in 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine allows for further functionalization through nucleophilic substitution reactions. This reactivity has been exploited to synthesize a variety of derivatives with different substituents at the 7-position, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents introduced during the synthesis. These properties are crucial for determining the suitability of these compounds as potential pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics .
Relevant Case Studies
Several studies have demonstrated the potential of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives in various biological applications. For example, certain derivatives have shown inhibitory activity against Trichophyton mentagrophytes, an organism responsible for fungal infections, with the degree of inhibition varying with the length and saturation of the 7-alkylamino chain . Additionally, some derivatives have been identified as potent c-Src kinase inhibitors, which could be beneficial in the treatment of acute ischemic stroke . Furthermore, the crystal structure of a chlorinated and aminized derivative revealed moderate anticancer activity .
Scientific Research Applications
Synthesis of Derivatives
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is utilized in the regioselective synthesis of various derivatives. These derivatives include 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. The synthesis process involves the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to produce the highly reactive 7-chloro derivative. This derivative is then reacted with amines, alcohols, and acids, leading to a variety of substituted derivatives (Drev et al., 2014).
Antifungal Properties
Certain 7-alkylaminopyrazolo[1,5-a]pyrimidines synthesized from 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine have demonstrated antifungal properties. These compounds have shown inhibitory effects on Trichophyton mentagrophytes, with their efficacy linked to the length of the alkylamino chain (Novinson et al., 1977).
c-Src Kinase Inhibition for Stroke Treatment
Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit c-Src kinase. This research is significant for the treatment of acute ischemic stroke, with certain derivatives demonstrating potent inhibitory activity and satisfactory central nervous system penetration (Mukaiyama et al., 2007).
Crystal Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, has been determined through X-ray diffractometry. This research provides valuable insights into the crystal packing and intramolecular interactions of these compounds (Frizzo et al., 2009).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine have been evaluated for their antimicrobial activity. The synthesis methods employed, including the use of deep eutectic solvents, offer advantages like high yield and benign environment (Deshmukh et al., 2016).
Hepatitis C Virus Inhibition
A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative, synthesized from 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, has been identified as a potent inhibitor of the hepatitis C virus. This research includes the synthesis and evaluation of a series of derivatives for their inhibitory activity against HCV in various cell culture systems (Hwang et al., 2012).
Tumor Imaging with Positron Emission Tomography
18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, have been evaluated for their potential in tumor imaging using positron emission tomography (PET). These studies involve the modification of these derivatives to improve their biological behavior and tumor uptake kinetics (Xu et al., 2012).
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJEUOXFCAJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440654 | |
Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
16082-27-2 | |
Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16082-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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